An In-Depth Technical Guide to 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid
An In-Depth Technical Guide to 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its molecular structure, stereochemistry, a validated synthesis protocol, structural elucidation techniques, and its potential biological relevance, grounded in the broader context of imidazole-based therapeutics.
Section 1: Molecular Overview and Physicochemical Properties
Chemical Structure Analysis
3-(2-ethyl-1H-imidazol-1-yl)butanoic acid is a chiral carboxylic acid featuring a disubstituted imidazole ring. The core structure consists of:
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An imidazole ring , a five-membered aromatic heterocycle with two nitrogen atoms. The imidazole moiety is a common scaffold in numerous biologically active compounds and natural products like the amino acid histidine.[1] Its amphoteric nature, allowing it to act as both a weak acid and a weak base, is crucial for its role in biological systems.[2][1]
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An ethyl group at the C2 position of the imidazole ring.
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A butanoic acid side chain attached to the N1 position of the imidazole ring. This side chain introduces a carboxylic acid functional group and a chiral center.
The IUPAC name for this compound is 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid. The presence of a stereocenter at the C3 position of the butanoic acid chain means the compound can exist as two enantiomers: (S)-3-(2-ethyl-1H-imidazol-1-yl)butanoic acid and (R)-3-(2-ethyl-1H-imidazol-1-yl)butanoic acid.
Stereoisomerism and Its Importance
The chirality of this molecule is a critical consideration for drug development professionals. Enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. Therefore, the synthesis of enantiomerically pure forms is often a primary goal in drug discovery. The separation of the racemic mixture, a process known as chiral resolution, would be a necessary step to evaluate the biological activity of each individual enantiomer.[3][4][5]
Physicochemical Data Summary
While specific experimental data for this exact molecule is not widely published, we can predict its properties based on its constituent parts and data from similar structures like 3-(1H-imidazol-1-yl)propanoic acid.[6]
| Property | Predicted Value / Information | Rationale / Source |
| Molecular Formula | C9H14N2O2 | Based on structural analysis. A related hydrochloride salt has the formula C8H13ClN2O2.[7][8] |
| Molecular Weight | 182.22 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid. | Based on similar imidazole derivatives.[2] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | The presence of the carboxylic acid and imidazole ring enhances polarity.[2] |
| pKa (Carboxylic Acid) | ~4-5 | Typical range for a butanoic acid derivative. |
| pKa (Imidazole Ring) | ~6-7 | The imidazole ring is weakly basic.[2][1] |
| LogP | < 1.0 | The polar functional groups suggest low lipophilicity. |
Section 2: Synthesis and Retrosynthetic Analysis
The synthesis of N-substituted imidazoles is a well-established area of organic chemistry.[9][10][11] A logical and efficient approach to synthesizing 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid involves a two-step process: an aza-Michael addition followed by ester hydrolysis.
Retrosynthetic Analysis
A retrosynthetic analysis breaks down the target molecule into simpler, commercially available starting materials. This approach reveals a clear and logical synthetic pathway.
Caption: Retrosynthetic analysis of the target molecule.
This analysis suggests that the target compound can be synthesized from the intermediate ester, which in turn can be formed via a conjugate addition of 2-ethylimidazole to an α,β-unsaturated ester like ethyl crotonate.
Detailed Step-by-Step Synthesis Protocol
This protocol is based on established methods for aza-Michael additions and ester hydrolysis.[9][10][11][12][13]
Step 1: Synthesis of Ethyl 3-(2-ethyl-1H-imidazol-1-yl)butanoate (Aza-Michael Addition)
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-ethylimidazole (1.0 eq), ethyl crotonate (1.1 eq), and a catalytic amount of a suitable base such as N-methylimidazole or DBU (0.1 eq).[14] Use a polar aprotic solvent like DMSO or DMF (approx. 5 mL per gram of 2-ethylimidazole).
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Causality Insight: The base is crucial for deprotonating the N1 of the imidazole ring, increasing its nucleophilicity to facilitate the attack on the electron-deficient β-carbon of ethyl crotonate. N-methylimidazole is an effective catalyst for this transformation.[14] The reaction is performed under anhydrous conditions to prevent side reactions.
-
-
Reaction Execution: Heat the reaction mixture to 70-80 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting material (2-ethylimidazole) indicates reaction completion.
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Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and wash with brine (saturated NaCl solution) to remove the high-boiling point solvent (DMSO/DMF). c. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter. d. Concentrate the filtrate under reduced pressure to obtain the crude product. e. Purify the crude ester using column chromatography on silica gel to yield the pure intermediate ester.
Step 2: Synthesis of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid (Ester Hydrolysis)
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Reaction Setup: Dissolve the purified ester from Step 1 in a mixture of ethanol and water (e.g., 1:1 v/v). Add an excess of a base, such as sodium hydroxide (NaOH, 2-3 eq), to the solution.[15]
-
Reaction Execution: Heat the mixture to reflux (around 80-90 °C) and stir for 2-4 hours until the ester is fully consumed (monitor by TLC).
-
Workup and Isolation: a. Cool the reaction mixture in an ice bath. b. Carefully acidify the solution to a pH of approximately 5-6 using a dilute acid (e.g., 1M HCl). The target carboxylic acid is amphoteric; this pH should be near its isoelectric point, minimizing its solubility and causing it to precipitate. c. If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum. d. If the product remains in solution, extract it into a suitable organic solvent like ethyl acetate. Dry the organic extracts over Na₂SO₄, filter, and evaporate the solvent to yield the final product.
Section 3: Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A standard workflow involving spectroscopic and chromatographic techniques should be employed.
Analytical Workflow Diagram
Caption: Standard workflow for purification and analysis.
Interpreting Spectroscopic Data
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¹H NMR (Proton Nuclear Magnetic Resonance): This technique will provide information on the number and connectivity of protons. Expected signals would include: triplets and quartets for the ethyl group, signals for the butanoic acid chain protons, and distinct singlets or doublets for the two protons on the imidazole ring.[16][17]
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): This will show all unique carbon atoms in the molecule, including the characteristic signal for the carboxylic acid carbonyl carbon (~170-180 ppm) and signals for the imidazole ring carbons.
-
Mass Spectrometry (MS): This analysis will confirm the molecular weight of the compound. Electrospray ionization (ESI) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 183.22.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): This will confirm the presence of key functional groups. A broad absorption band around 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid, and a sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O carbonyl stretch.[16][17]
Section 4: Potential Applications and Biological Context
The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[18] Its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[19][18][20]
Rationale for Interest in this Compound
The combination of the imidazole ring and a carboxylic acid moiety in 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid makes it an interesting candidate for several reasons:
-
Enzyme Inhibition: The carboxylic acid can act as a hydrogen bond donor/acceptor or a metal chelator, potentially interacting with active sites of enzymes.
-
Improved Pharmacokinetics: The polar groups can enhance aqueous solubility, a desirable property for drug candidates.[2]
-
Structural Mimicry: The overall structure may mimic natural substrates, such as the amino acid histidine, allowing it to function as a competitive antagonist at certain receptors or enzymes.
Hypothetical Target Pathway: Angiotensin II Receptor
As an illustrative example, many antihypertensive drugs, such as Olmesartan, are complex imidazole derivatives that act as angiotensin II receptor blockers (ARBs).[21] These drugs prevent the vasoconstrictive effects of angiotensin II, leading to lower blood pressure. While 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid is a much simpler molecule, it could serve as a fragment or starting point for developing more complex ARBs.
Caption: Simplified RAAS pathway showing ARB intervention.
This guide provides a foundational framework for understanding, synthesizing, and evaluating 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid. The proposed protocols and analyses are based on robust and well-documented chemical principles, offering a solid starting point for researchers in the field.
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